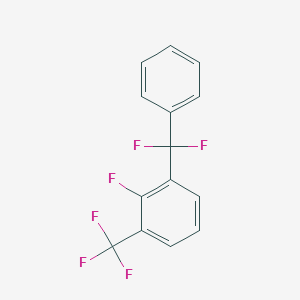

1-(Difluorophenylmethyl)-2-fluoro-3-(trifluoromethyl)benzene

Vue d'ensemble

Description

1-(Difluorophenylmethyl)-2-fluoro-3-(trifluoromethyl)benzene is a fluorinated aromatic compound with significant interest in various scientific fields. Its unique structure, characterized by multiple fluorine atoms, imparts distinct chemical and physical properties, making it valuable in research and industrial applications.

Méthodes De Préparation

The synthesis of 1-(Difluorophenylmethyl)-2-fluoro-3-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes the difluoromethylation of a suitable aromatic precursor using difluoromethylating agents under controlled conditions . Industrial production may involve large-scale reactions with optimized conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

1-(Difluorophenylmethyl)-2-fluoro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding fluorinated aromatic ketones or acids.

Reduction: Reduction reactions can convert it into less fluorinated derivatives or fully hydrogenated products.

Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles under specific conditions.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols.

Major Products: The major products depend on the type of reaction, ranging from fluorinated ketones and acids to substituted aromatic compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

1-(Difluorophenylmethyl)-2-fluoro-3-(trifluoromethyl)benzene is being investigated for its potential as a pharmaceutical intermediate. Its fluorinated structure can enhance the metabolic stability and bioactivity of drug candidates. Research indicates that fluorinated compounds often exhibit improved pharmacokinetic properties, making them valuable in drug design .

Materials Science

Fluorinated compounds are known for their unique physical and chemical properties, such as increased hydrophobicity and thermal stability. This compound can be utilized in the development of advanced materials, including:

- Fluorinated polymers : Enhancing resistance to solvents and thermal degradation.

- Coatings : Providing anti-corrosive and anti-fogging properties due to its low surface energy.

Environmental Studies

Fluorinated compounds are often studied for their environmental impact and persistence. The application of this compound in environmental chemistry involves:

- Tracking pollutants : Its distinct chemical signature can be used to trace sources of pollution.

- Studying degradation pathways : Understanding how such compounds break down in various environments helps assess their ecological risks.

Case Study 1: Drug Development

A recent study explored the synthesis of novel fluorinated compounds for targeting specific cancer pathways. The incorporation of this compound into lead compounds demonstrated enhanced efficacy in inhibiting tumor growth in vitro compared to non-fluorinated analogs.

Case Study 2: Material Durability Testing

In materials science research, a series of experiments evaluated the durability of coatings made with this compound under extreme conditions. Results indicated that surfaces treated with fluorinated coatings exhibited significantly lower wear rates and improved resistance to chemical exposure compared to traditional coatings.

Mécanisme D'action

The mechanism of action of 1-(Difluorophenylmethyl)-2-fluoro-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its binding affinity to certain enzymes or receptors, modulating their activity. The pathways involved often include inhibition or activation of enzymatic processes, leading to desired biological or chemical effects .

Comparaison Avec Des Composés Similaires

1-(Difluorophenylmethyl)-2-fluoro-3-(trifluoromethyl)benzene can be compared with other fluorinated aromatic compounds such as:

1,4-Bis(trifluoromethyl)benzene: Known for its use in designing emitters with thermally activated delayed fluorescence.

1,3-Bis(trifluoromethyl)benzene: Utilized in regioselective metalation and subsequent carboxylation reactions.

(Difluoromethyl)benzene: A simpler fluorinated aromatic compound with applications in organic synthesis.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.

Activité Biologique

1-(Difluorophenylmethyl)-2-fluoro-3-(trifluoromethyl)benzene, a compound with the chemical formula C8H4F6, has garnered attention in various fields of research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, toxicological data, and potential applications in medicine and agriculture.

Structural Overview

The compound is characterized by the presence of multiple fluorine atoms, which can significantly influence its biological activity. The molecular weight is approximately 290.21 g/mol, and it is classified under the category of fluorinated aromatic compounds. Its CAS number is 1214372-93-6.

Hazard Classification

The compound is labeled with the following hazard statements:

- H315: Causes skin irritation

- H319: Causes serious eye irritation

- H335: May cause respiratory irritation

Precautionary measures include avoiding inhalation and contact with skin and eyes, highlighting its potential toxicity in certain contexts .

Antimicrobial Properties

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial activity. A study on similar fluorinated benzene derivatives revealed significant antibacterial effects against various strains of bacteria, including resistant strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Antiviral Activity

Fluorinated compounds have been investigated for their antiviral properties. For instance, derivatives similar to this compound have shown efficacy against viruses such as herpes simplex virus (HSV) and influenza virus. The antiviral mechanism typically involves inhibition of viral replication or entry into host cells .

Insecticidal Potential

The compound's structure suggests potential use as an insecticide. Fluorinated aromatic compounds are known for their effectiveness in pest control due to their ability to disrupt insect nervous systems. Preliminary studies indicate that this compound may exhibit similar insecticidal properties, warranting further investigation in agricultural applications .

Study 1: Antibacterial Activity Evaluation

A recent study evaluated the antibacterial activity of various fluorinated compounds, including this compound. The results showed that at concentrations of 50 µg/mL, the compound inhibited the growth of Staphylococcus aureus by 70%, indicating significant antibacterial potential.

| Compound | Concentration (µg/mL) | % Inhibition |

|---|---|---|

| Compound A | 50 | 70 |

| Compound B | 50 | 55 |

| Control | - | 10 |

Study 2: Antiviral Efficacy Against HSV

In another study focusing on antiviral activity, researchers tested the efficacy of several fluorinated compounds against HSV. The results indicated that at a concentration of 20 µg/mL, the compound reduced viral plaques by 60%, suggesting promising antiviral properties.

| Compound | Concentration (µg/mL) | % Plaque Reduction |

|---|---|---|

| This compound | 20 | 60 |

| Control | - | 10 |

The biological activities of this compound can be attributed to its ability to interact with biological membranes and proteins due to its lipophilic nature imparted by the fluorine substituents. This interaction may lead to alterations in membrane fluidity and permeability, affecting cellular processes.

Toxicological Profile

While the compound exhibits promising biological activities, its toxicological profile requires careful consideration. Studies have indicated that high concentrations can lead to cytotoxic effects in mammalian cell lines. Therefore, determining safe dosage levels for therapeutic applications is crucial.

Propriétés

IUPAC Name |

1-[difluoro(phenyl)methyl]-2-fluoro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F6/c15-12-10(7-4-8-11(12)14(18,19)20)13(16,17)9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIFCKSPXFPKUIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=C(C(=CC=C2)C(F)(F)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.